Tubulin Polymerization Inhibition: Target Compound vs. CA-4 and Related Benzamide Analog
In a class-level inference from a benzofuran-based 3,4,5-trimethoxybenzamide series, the most potent derivative (compound 6g) inhibited tubulin polymerization with an IC50 value comparable to the reference compound CA-4 (IC50 1.32 ± 0.2 µM). The 3,4,5-trimethoxybenzamide pharmacophore is essential for this activity, providing a baseline for comparison. Direct quantitative data for the target compound 942013-31-2 in this assay are absent from curated databases, but its shared pharmacophore suggests it may retain similar, though not necessarily identical, tubulin engagement potential [1].
| Evidence Dimension | Inhibition of tubulin polymerization |
|---|---|
| Target Compound Data | No direct data available for 3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
| Comparator Or Baseline | Compound 6g (benzofuran-3,4,5-trimethoxybenzamide derivative) IC50 = 5.05 ± 1.2 µM; CA-4 IC50 = 1.32 ± 0.2 µM |
| Quantified Difference | Target compound data unavailable; comparator series IC50 range ~1.3–5.0 µM for potent analogs |
| Conditions | In vitro tubulin polymerization turbidity assay, preincubation 15 min at 37°C, GTP-initiated |
Why This Matters
For researchers screening microtubule-targeting agents, the presence of the 3,4,5-trimethoxybenzamide group is a key structural alert for tubulin binding, but procurement decisions require confirmatory assay data due to the sensitivity of activity to the amine substitution pattern.
- [1] Qiu Li et al. Bioorg Chem. 2020 Sep; 102:104047. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. View Source
